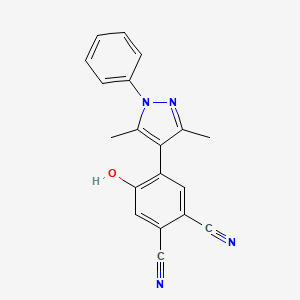
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is a complex organic compound that features a cyano group, a phenyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the phenyl group via electrophilic aromatic substitution.
- Addition of the cyano group through nucleophilic substitution or cyanation reactions.
- Hydroxylation of the phenyl ring under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl and pyrazole rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in the development of pharmaceuticals due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Medicine
- Explored as a potential drug candidate for various therapeutic areas.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Utilized in the production of advanced materials with specific properties.
- Employed in the development of new catalysts and reagents for organic synthesis.
作用机制
The mechanism of action of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-CYANO-4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the phenyl group, which may affect its reactivity and applications.
4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the cyano group, which may influence its chemical properties and biological activity.
Uniqueness
“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is unique due to the presence of both cyano and hydroxyl groups, which provide a balance of reactivity and stability. The combination of these functional groups with the phenyl and pyrazole rings makes it a versatile compound for various applications.
属性
分子式 |
C19H14N4O |
|---|---|
分子量 |
314.3 g/mol |
IUPAC 名称 |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4O/c1-12-19(13(2)23(22-12)16-6-4-3-5-7-16)17-8-14(10-20)15(11-21)9-18(17)24/h3-9,24H,1-2H3 |
InChI 键 |
GVUQOYSQLAXJBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=C(C=C(C(=C3)C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045852.png)
![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11045867.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide](/img/structure/B11045870.png)
![N-{4-(methoxymethyl)-6-methyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11045871.png)
![2-chloro-1-[6-fluoro-2,2,4-trimethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11045876.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![(1E)-1-{4-[(4-fluorophenyl)ethynyl]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11045890.png)
![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(7-methoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]methanone](/img/structure/B11045903.png)
![(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11045925.png)
![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
